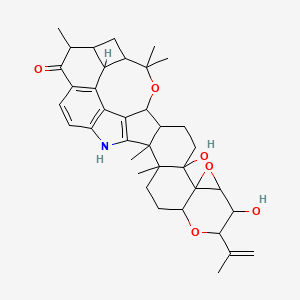

Penitremone-A

Description

Significance within the Indole (B1671886) Diterpenoid Class

Penitrem-A is considered one of the most structurally elaborate members of the indole diterpenoid family. nih.gov Its intricate decacyclic structure, which includes a unique cyclohexyl-cyclobutyl ring system, an indole moiety, a chlorine atom, and an epoxide ring, sets it apart from other members of its class. mdpi.com This structural complexity contributes to its potent biological activity, most notably its tremorgenic (tremor-inducing) effects. mdpi.comnih.gov

The significance of Penitrem-A also lies in its role as a mycotoxin. It is produced by fungi such as Penicillium crustosum, which can contaminate a variety of foodstuffs, including grains, nuts, and dairy products. wikipedia.orgukvetcompanionanimal.com Ingestion of contaminated food can lead to a neurological syndrome in animals and humans, characterized by sustained tremors, ataxia, and in severe cases, convulsions and death. mdpi.comnih.gov This has significant implications for food safety and animal health. nih.gov

Furthermore, Penitrem-A serves as a valuable tool in pharmacological research. Its specific mechanism of action, primarily the blockage of high-conductance Ca2+-activated potassium (BK) channels, allows scientists to probe the function of these channels in various physiological processes. researchgate.nethellobio.comcaymanchem.com

Historical Context of Penitremone-A Discovery and Early Research

The discovery of penicillin by Alexander Fleming in 1928 marked a turning point in medicine and spurred further investigation into the metabolites produced by Penicillium fungi. nihr.ac.uknih.gov While not directly related to the discovery of Penitrem-A, this era of antibiotic research laid the groundwork for the isolation and characterization of other fungal secondary metabolites.

Early research into tremorgenic mycotoxins began to emerge as cases of animal poisonings from moldy feed were investigated. These investigations led to the isolation of several tremor-inducing compounds, including Penitrem-A, which was initially referred to as tremortin A. ukvetcompanionanimal.comnih.gov The initial studies focused on identifying the producing fungal strains, characterizing the toxic effects in animals, and elucidating the chemical structure of these complex molecules. nih.gov The development of analytical techniques such as thin-layer chromatography was crucial in the initial detection and estimation of Penitrem-A concentrations in contaminated materials. avma.org

Current Academic Research Landscape of this compound

The current academic research landscape for Penitrem-A is multifaceted, encompassing biosynthesis, toxicology, and potential therapeutic applications.

Biosynthesis: A significant area of research focuses on unraveling the intricate biosynthetic pathway of Penitrem-A. rsc.orgnih.gov Scientists have identified the gene clusters responsible for its production in Penicillium crustosum and are working to understand the enzymatic transformations that lead to its complex structure. nih.govwikipedia.org This research involves heterologous expression of genes in other fungal hosts to reconstitute parts of the biosynthetic pathway. nih.gov Understanding the biosynthesis is not only of fundamental scientific interest but could also open avenues for producing novel analogs with potentially useful properties.

Toxicology and Mechanism of Action: Researchers continue to investigate the toxicological effects and the precise molecular mechanism of action of Penitrem-A. Studies have shown that it impairs GABAergic neurotransmission and induces the release of excitatory amino acids like glutamate (B1630785) and aspartate. wikipedia.org It also potently blocks large-conductance Ca2+-activated potassium (BK) channels. researchgate.netcaymanchem.com Current research delves into the downstream effects of this channel blockade and the resulting neurological symptoms. mdpi.comresearchgate.net The ability of Penitrem-A to cross the blood-brain barrier is a key aspect of its neurotoxicity. mdpi.comwikipedia.org

Analytical Methods and Food Safety: The development of sensitive and reliable analytical methods for detecting Penitrem-A in food and feed remains an important research area. researchgate.net This is crucial for monitoring contamination levels and ensuring food safety.

Potential Therapeutic Applications: Despite its toxicity, the unique biological activity of Penitrem-A has led to investigations into its potential as a lead compound for drug discovery. nih.govmdpi.com For instance, its ability to modulate ion channels is of interest in studying conditions where these channels are dysregulated. Research has also explored the anti-invasive effects of penitrem-type indole diterpenoids in cancer cell lines. nih.govresearchgate.net

Properties

Molecular Formula |

C37H45NO6 |

|---|---|

Molecular Weight |

599.8 g/mol |

IUPAC Name |

5,9-dihydroxy-15,16,24,33,33-pentamethyl-10-prop-1-en-2-yl-7,11,32-trioxa-18-azadecacyclo[25.4.2.02,16.05,15.06,8.06,12.017,31.019,30.022,29.025,28]tritriaconta-17(31),19(30),20,22(29)-tetraen-23-one |

InChI |

InChI=1S/C37H45NO6/c1-15(2)29-28(40)32-37(44-32)22(42-29)11-12-34(6)35(7)19(10-13-36(34,37)41)30-26-25-21(38-31(26)35)9-8-17-24(25)23-18(16(3)27(17)39)14-20(23)33(4,5)43-30/h8-9,16,18-20,22-23,28-30,32,38,40-41H,1,10-14H2,2-7H3 |

InChI Key |

CAWZUZRJLGSYNE-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2CC3C2C4=C(C1=O)C=CC5=C4C6=C(N5)C7(C(C6OC3(C)C)CCC8(C7(CCC9C81C(O1)C(C(O9)C(=C)C)O)C)O)C |

Origin of Product |

United States |

Fungal Bioproduction and Ecological Considerations of Penitremone a

Producer Organisms and Strain Variations

The production of penitremone-A and related indole-diterpenoid mycotoxins is confined to a select group of filamentous fungi, primarily within the Penicillium and Aspergillus genera. researchgate.netresearchgate.net These microorganisms synthesize a diverse array of secondary metabolites, with the specific profile of compounds often varying significantly between species and even between different strains of the same species.

Other Penicillium Species Associated with this compound Production

While P. crustosum is a key source of related precursors, several other Penicillium species have been identified as producers of penitremones. A new group of metabolites, designated penitremones A-C, were characterized as 10-keto, 11,33-dihydro-variants of the penitrem skeleton and were produced by an unspecified Penicillium species. psu.edursc.org Research has also identified Penicillium canescens as a producer of penitremones A-C. nih.gov Furthermore, a newly described species, Penicillium samsonianum, isolated from grassland, has been shown to produce both penitrem A and penitremones A and B. nih.gov A comprehensive review of extrolites from the Penicillium subgenus Penicillium also lists penitremones A-C as metabolites within this group. studiesinmycology.org

Aspergillus Species and this compound Related Compound Production

The Aspergillus genus is also known for producing a wide range of indole-diterpene mycotoxins that are structurally related to the penitrems. researchgate.netkib.ac.cn While direct production of this compound by Aspergillus is not prominently documented, these fungi share biosynthetic capabilities for creating complex indole-diterpenes. researchgate.netnih.gov For instance, Aspergillus flavus produces aflatrem, a potent tremorgenic mycotoxin belonging to the indole-diterpene class. nih.gov The genetic machinery for indole-diterpene synthesis in Aspergillus shows significant similarity to that found in Penicillium, indicating a shared evolutionary origin for these metabolic pathways. nih.gov This shared capability underscores the potential for discovering penitremone-like structures in other Aspergillus species as more are chemically profiled.

Table 1: Fungal Producers of this compound and Related Compounds

| Fungal Species | Compound(s) Produced | Reference |

|---|---|---|

| Penicillium crustosum | Penitrems (Primary), Penitremone A (Strain dependent) | researchgate.netpsu.edu |

| Penicillium canescens | Penitremones A-C | nih.gov |

| Penicillium samsonianum | Penitremone A, Penitremone B | nih.gov |

| Aspergillus flavus | Aflatrem (Related Indole-Diterpene) | nih.gov |

| Aspergillus sp. | Indole-Diterpenes (General) | researchgate.netkib.ac.cn |

Biosynthesis and Metabolic Pathways of this compound

Overview of Indole (B1671886) Diterpene Biosynthetic Pathways

This compound belongs to the indole-diterpene (IDT) class of fungal secondary metabolites. researchgate.netpsu.edu The biosynthesis of all paspaline-derived IDTs, a major subgroup that includes the penitrems, begins with the common precursor paspaline. nih.gov The construction of this foundational molecule involves several key steps. The pathway initiates with the synthesis of geranylgeranyl diphosphate (B83284) (GGPP). kib.ac.cnnih.gov An indole moiety, derived from tryptophan, is then fused to the GGPP molecule. kib.ac.cnmdpi.com This combined structure subsequently undergoes a series of complex, enzyme-catalyzed cyclizations to form the characteristic multi-ringed core of paspaline. nih.gov

From the central intermediate paspaline, the pathway diversifies significantly, leading to hundreds of different IDT structures. nih.gov This structural diversity is generated by a suite of tailoring enzymes, such as cytochrome P450 monooxygenases, which catalyze oxidative reactions that modify the core skeleton. nih.gov These modifications, including hydroxylations, epoxidations, and chlorinations, create the various subgroups of IDTs, such as the penitrems, janthitrems, and lolitrems. nih.gov Penitremone A is characterized by an oxidized penitrem carbon skeleton, specifically a ketone group at the C-10 position, indicating it is a downstream product of the main penitrem pathway. psu.edursc.orgmdpi.com

Key Enzymatic Steps in this compound Biosynthesis

The core reactions involve:

Prenyltransferases (Geranylgeranyl Transferases): These enzymes, such as PaxC and AtmC, catalyze the crucial first step of attaching the geranylgeranyl pyrophosphate (GGPP) backbone to the indole ring, committing the molecule to the IDT pathway. nih.govmdpi.com

Flavin-Dependent Monooxygenases (FMOs): Enzymes like PaxM and AtmM are responsible for epoxidation reactions on the diterpene chain, which is a critical step for subsequent cyclization. nih.govmdpi.com

Terpene Cyclases: These enzymes facilitate the complex intramolecular cyclizations that form the intricate polycyclic skeleton of the IDT core. mdpi.com

Cytochrome P450 Monooxygenases: This large family of enzymes is responsible for much of the "tailoring" that occurs in the later stages of biosynthesis. nih.gov They introduce oxidative modifications to the IDT scaffold, creating the vast structural diversity seen in this class of compounds. The conversion of a penitrem precursor to this compound, which involves the formation of a ketone, is almost certainly catalyzed by a P450 enzyme or a related dehydrogenase, though the specific gene (e.g., a specific ptm gene from the penitrem cluster) responsible for this final step remains to be definitively characterized. psu.edunih.gov The biosynthesis of penitrem A itself involves at least five sequential oxidative transformations catalyzed by P450 enzymes (PtmK, PtmU, PtmL, PtmN, PtmJ). nih.gov

Table 2: Key Enzyme Classes in Indole-Diterpene Biosynthesis

| Enzyme Class | Function in Pathway | Example(s) | Reference |

|---|---|---|---|

| Prenyltransferases (GGT) | Attaches GGPP to the indole moiety | PaxC, AtmC, PtmE | nih.govmdpi.comnih.gov |

| Flavin-Dependent Monooxygenases (FMO) | Catalyzes epoxidation reactions prior to cyclization | PaxM, AtmM | nih.govmdpi.com |

| Terpene Cyclases (TC) | Performs the main cyclization reactions to form the core ring system | - | mdpi.com |

| Cytochrome P450 Monooxygenases | Catalyze diverse late-stage oxidative modifications (e.g., hydroxylations, ketone formation) | PaxP, PtmK, PtmU, PtmJ | nih.govnih.gov |

Prenyltransferase Activity

Prenyltransferases are a class of enzymes that catalyze the attachment of a prenyl group (a hydrocarbon group derived from isoprene) to a substrate molecule. ebi.ac.uk This process, known as prenylation, is a crucial step in the biosynthesis of many secondary metabolites, including this compound. wur.nl Fungal prenyltransferases involved in the biosynthesis of aromatic compounds like indole alkaloids are typically soluble enzymes. nih.gov These enzymes facilitate the transfer of isoprenoid moieties, such as dimethylallyl diphosphate (DMAPP) or geranyl diphosphate (GPP), to an aromatic acceptor substrate. wur.nluniprot.org The addition of this isoprenoid unit increases the lipophilicity of the substrate and is often a key step in creating the final bioactive compound. wur.nl

The activity of these enzymes is dependent on the presence of both the aromatic substrate and the isoprenoid pyrophosphate donor. wur.nl The short-chain isoprenyl diphosphate synthases, a group of highly conserved enzymes, are responsible for producing the precursors like geranyl diphosphate (C10), farnesyl diphosphate (C15), and geranylgeranyl diphosphate (C20). uliege.be

Cytochrome P450 Monooxygenase Involvement

Cytochrome P450 monooxygenases (CYPs) are a vast and diverse superfamily of heme-thiolate enzymes that play a critical role in the oxidative tailoring of various molecules. mdpi.combeilstein-journals.org In fungi, CYPs are involved in a wide range of biosynthetic and detoxification processes. mdpi.com These enzymes are crucial for the structural diversification of secondary metabolites by catalyzing a variety of reactions, including hydroxylation, epoxidation, and dealkylation. mdpi.com

In the biosynthesis of complex molecules, CYPs often perform regio- and stereospecific oxidations. beilstein-journals.org For instance, in the biosynthesis of certain fungal metabolites, different CYPs can be responsible for site-selective hydroxylations or epoxidations at specific carbon atoms of an intermediate compound. uniprot.org This enzymatic tailoring is essential for producing the final, biologically active form of the metabolite. The genes encoding these CYPs are often found within the biosynthetic gene clusters of the secondary metabolites they help to create. uniprot.orgnih.gov

Genetic Basis of this compound Biosynthesis Gene Clusters

The genetic blueprint for the production of fungal secondary metabolites like this compound is encoded within biosynthetic gene clusters (BGCs). nih.govsecondarymetabolites.org A BGC is a physically clustered group of two or more genes within a genome that together encode the biosynthetic pathway for a specific metabolite. nih.gov These clusters typically contain genes for the core synthesizing enzymes, such as polyketide synthases (PKS) or nonribosomal peptide synthetases (NRPS), as well as genes for tailoring enzymes like prenyltransferases and cytochrome P450 monooxygenases. nih.gov

The discovery and analysis of these gene clusters are fundamental to understanding the biosynthesis of natural products. nih.govrsc.org Genome mining has become a key strategy for identifying novel BGCs and predicting the chemical structures of their products. jmicrobiol.or.kr Often, these gene clusters remain "silent" under standard laboratory conditions, meaning they are not expressed, and the corresponding metabolite is not produced. jmicrobiol.or.kr Activating these silent clusters can lead to the discovery of new natural products. jmicrobiol.or.kr

Environmental and Abiotic Factors Influencing this compound Production

The production of this compound by fungi is significantly influenced by a range of environmental and abiotic factors. nih.govresearchgate.net These factors can affect both fungal growth and the biosynthesis of secondary metabolites. oliptek.comudongo.ng

Influence of Culture Media Composition

The composition of the culture medium plays a critical role in the production of this compound. researchgate.netresearchgate.net Different media can supply varying types and amounts of carbon and nitrogen sources, which directly impact the formation of both primary and secondary metabolites. researchgate.netnih.gov For instance, studies on Penicillium crustosum have shown that the choice of culture medium significantly affects the yield of penitrems. nih.gov A cheese model medium was found to elicit exceptionally high production of the entire penitrem family. researchgate.net

The specific carbon and nitrogen sources within the medium are also crucial. Glucose, when supplemented at a concentration of 50 g/L, has been shown to have a strong inducing effect on penitrem biosynthesis. researchgate.net Among nitrogen sources, glutamate (B1630785) has been identified as a favorable supplement, significantly increasing the production of these metabolites. researchgate.net The type of media can also influence the physical characteristics of fungal growth, such as mycelial mass, which in turn can correlate with pigment and secondary metabolite production. researchgate.net

Table 1: Effect of Different Culture Media on Penitrem A Production by P. crustosum This table is based on data from a study investigating the influence of various abiotic factors on penitrem production. nih.gov The data illustrates how different growth media can impact the yield of Penitrem A.

| Culture Medium | Penitrem A Production (mg/g of dry biomass) |

| Czapek-Dox Agar (CDA) | ~1.5 |

| Yeast Extract Sucrose (B13894) Agar (YES) | ~2.0 |

| Cheese Model Medium | Exceptionally High |

Impact of Incubation Time and Temperature on Production

Incubation time and temperature are critical parameters that govern fungal growth and mycotoxin production. nih.govhatchability.com The optimal temperature for fungal growth may not always coincide with the optimal temperature for secondary metabolite production. biomerieux.com For Penicillium crustosum, penitrem production is observed over a range of temperatures. nih.gov

The duration of incubation also plays a significant role. For many fungi, there is an optimal incubation period for maximum secondary metabolite production, after which the yield may plateau or decline. researchgate.net Temperature can alter the rate of embryonic development in organisms and similarly affects the metabolic rate and developmental stages of fungi, thereby influencing when and how much of a secondary metabolite is produced. hatchability.comnih.govau.dkconservationevidence.com

Table 2: Influence of Incubation Temperature on Fungal Growth and Metabolite Production This table provides a generalized overview based on findings related to the impact of temperature on fungal processes. biomerieux.comscirp.org It highlights the differential effects of temperature on growth versus secondary metabolite synthesis.

| Temperature Range | Effect on Fungal Growth | Effect on Secondary Metabolite Production |

| Low (e.g., <15°C) | Slowed or inhibited growth | Can sometimes favor toxin production over growth nih.gov |

| Optimal (e.g., 20-30°C) | Maximum growth rate scirp.org | Variable, may or may not be optimal |

| High (e.g., >35°C) | Can inhibit or stop growth biomerieux.com | Often reduced or inhibited |

Effects of pH and Water Activity

The pH and water activity (aw) of the substrate are fundamental environmental factors that control microbial growth and metabolism. aqualab.comnih.gov Fungi, including those that produce this compound, have specific ranges of pH and water activity within which they can thrive and produce secondary metabolites. scirp.orgnih.gov

For many fungi, optimal growth occurs within a specific pH range, and deviations from this can inhibit growth and metabolite production. scirp.orgd-nb.info Similarly, water activity, which is a measure of the available water for microbial growth, is a critical limiting factor. agriculturejournals.cz Studies on Penicillium crustosum have shown that the highest levels of penitrems were found in cultures grown at a water activity of 0.992. nih.gov The interaction between pH and water activity can have a synergistic effect on controlling microbial growth. aqualab.com For some fungi, the optimal conditions for toxin production are different from those that are optimal for fungal growth. nih.gov

Role of Carbon and Nitrogen Sources

The biosynthesis of this compound by the fungus Penicillium crustosum is significantly influenced by the availability and type of carbon and nitrogen sources in the growth medium. Research has demonstrated that these nutritional factors can either stimulate or inhibit the production of this mycotoxin.

A detailed study on the influence of various carbon sources revealed that glucose, when supplemented at a concentration of 50 g/L, has the most potent inducing effect on the biosynthesis of the entire penitrem family of mycotoxins, including this compound. nih.gov Other carbon sources such as xylose have also been noted to support this compound production. isca.me In one study, while sucrose was favorable for the production of cyclopiazonic acid by Penicillium griseofulvum, xylose was the ideal carbon source for this compound production by P. crustosum. isca.me Conversely, glycerol (B35011) has been shown to have a negative or inhibitory effect on penitrem production. nih.govisca.me

The nature of the nitrogen source is equally critical. Organic nitrogen sources, particularly amino acids, generally enhance penitrem biosynthesis more effectively than inorganic sources. nih.gov Among various amino acids tested, glutamate was identified as the most favorable for penitrem production, leading to a significant increase in the yield of these metabolites. nih.govresearchgate.netscience.govnih.gov In contrast, some studies have noted that potassium nitrate (B79036) can also serve as a favorable nitrogen source for this compound production. isca.me The addition of yeast extract to synthetic growth media has also been reported as crucial for achieving penitrem A production by P. crustosum. nih.gov

The table below summarizes the impact of different carbon and nitrogen sources on the production of this compound by P. crustosum after 21 days of cultivation, as reported in a key study. nih.gov

Table 1: Influence of Carbon and Nitrogen Sources on this compound Production

| Nutrient Source | Type | Concentration | This compound Production (mg/g dry mass) |

|---|---|---|---|

| Carbon | |||

| Control (CDA Medium) | - | - | 1.8 |

| Glucose | Monosaccharide | 50 g/L | 3.5 |

| Sucrose | Disaccharide | 50 g/L | 2.1 |

| Lactose | Disaccharide | 50 g/L | 1.5 |

| Glycerol | Polyol | 50 g/L | 0.8 |

| Nitrogen | |||

| Control (CDA Medium) | - | - | 1.8 |

| Glutamate | Amino Acid | 10 mM | 4.0 |

| Aspartate | Amino Acid | 10 mM | 3.2 |

| Tryptophan | Amino Acid | 10 mM | 1.7 |

| Urea | Organic Compound | 10 mM | 1.6 |

| Ammonium Chloride | Inorganic Salt | 10 mM | 2.0 |

Data sourced from Kalinina et al. (2017). nih.gov

Modulation by Oxidative and Salt Stress Conditions

Environmental stress factors, specifically oxidative and salt stress, play a significant role in modulating the production of this compound by P. crustosum.

Oxidative stress, induced by the presence of certain chemical agents, has been shown to remarkably stimulate the biosynthesis of all penitrems, including this compound. nih.govresearchgate.netscience.govnih.gov In one study, the introduction of copper sulfate (B86663) (CuSO₄) into the culture medium, which promotes oxidative stress, led to a significant increase in penitrem production. nih.govresearchgate.netscience.govnih.gov The fungus's response to another oxidative agent, hydrogen peroxide (H₂O₂), was concentration-dependent. While high concentrations (6 mM) inhibited fungal growth and toxin production entirely, lower concentrations (1 mM to 3 mM) permitted this compound production, although at levels lower than the control. nih.gov

In stark contrast, salt stress induced by elevated concentrations of sodium chloride (NaCl) has an inhibitory effect on penitrem biosynthesis. nih.govresearchgate.netscience.govnih.gov As the concentration of NaCl in the growth medium increases, the production of this compound by P. crustosum decreases. This suggests that high-salinity environments are not conducive to the formation of this mycotoxin.

The table below illustrates the effects of different concentrations of oxidative and salt stress agents on this compound production. nih.gov

Table 2: Effect of Oxidative and Salt Stress on this compound Production

| Stress Condition | Agent | Concentration | This compound Production (mg/g dry mass) |

|---|---|---|---|

| Oxidative Stress | |||

| Control | - | - | 1.8 |

| Copper Sulfate (CuSO₄) | Metal Ion | 0.1 mM | 3.9 |

| Copper Sulfate (CuSO₄) | Metal Ion | 1.0 mM | 4.2 |

| Hydrogen Peroxide (H₂O₂) | Reactive Oxygen Species | 1 mM | 0.8 |

| Hydrogen Peroxide (H₂O₂) | Reactive Oxygen Species | 3 mM | 0.4 |

| Salt Stress | |||

| Control | - | - | 1.8 |

| Sodium Chloride (NaCl) | Salt | 2.5% | 1.2 |

| Sodium Chloride (NaCl) | Salt | 5.0% | 0.7 |

Data sourced from Kalinina et al. (2017). nih.gov

Co-occurrence with Other Fungal Secondary Metabolites

Penicillium crustosum is a prolific producer of a wide array of secondary metabolites, and this compound rarely occurs in isolation. The fungus consistently produces a characteristic profile of extrolites, leading to the frequent co-contamination of substrates.

Studies of numerous P. crustosum strains from diverse geographical locations and ecological niches have shown that nearly all isolates produce a core set of secondary metabolite families. nih.govresearchgate.net Alongside penitrems (100% of strains), the most common co-occurring metabolites are roquefortines (100%), terrestric acids (99.2%), and viridicatols (100%). nih.govresearchgate.net Roquefortine C, another neurotoxic mycotoxin, is a particularly notable co-contaminant and is often found in much higher concentrations than this compound in cultures. researchgate.net This co-production is significant as the presence of multiple toxins can lead to additive or synergistic toxic effects. researchgate.netnih.gov

In addition to these common metabolites, some strains of P. crustosum also produce other compounds such as andrastin A, cyclopenol, and patulin. isca.mescience.govnih.govresearchgate.netresearchgate.net The co-occurrence of this compound with these other mycotoxins is a critical consideration for food safety, as their combined presence can complicate risk assessment. The first report of this compound and roquefortine being produced in the same culture was from Penicillium commune. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Andrastin A |

| Copper Sulfate |

| Cyclopenol |

| Cyclopiazonic acid |

| Glutamate |

| Glycerol |

| Glucose |

| Hydrogen Peroxide |

| Lactose |

| Patulin |

| This compound |

| Potassium Nitrate |

| Roquefortine C |

| Sodium Chloride |

| Sucrose |

| Terrestric acid |

| Tryptophan |

| Urea |

| Viridicatols |

Molecular Mechanisms of Action of Penitremone a

Interactions with Ion Channels and Receptors

Modulation of Ca2+-Activated Potassium Channels (BK Channels)

Penitrem A is a potent and selective blocker of large-conductance Ca2+-activated potassium channels, also known as BK channels or KCa1.1. rndsystems.comtocris.com These channels are crucial in various physiological processes, including the regulation of smooth muscle tone and neuronal excitability, by responding to both membrane depolarization and intracellular calcium levels. sbdrugdiscovery.compatsnap.comfrontiersin.org

The inhibitory effect of Penitrem A on BK channels is dependent on the subunit composition of the channel. Research has shown that the IC50 values, the concentration at which the substance inhibits 50% of the channel activity, differ significantly depending on the presence of accessory β subunits. Specifically, the IC50 for BK channels containing only the pore-forming α subunits is 6.4 nM, while for channels that include both α and β1 subunits, the IC50 is 64.4 nM. rndsystems.comtocris.com This demonstrates that the presence of the β1 subunit reduces the potency of Penitrem A. The compound has been observed to block BK channels in both inside-out and cell-attached patch-clamp configurations. rndsystems.comtocris.com

The selectivity of Penitrem A for BK channels is a key feature of its molecular action. Studies have indicated that it does not affect other types of potassium channels, such as native delayed rectifier K+ channels, KATP channels, or cloned KV1.5 channels. rndsystems.comtocris.com This selectivity makes Penitrem A a valuable tool for researchers studying the specific roles of BK channels in cellular function. rndsystems.com

The table below summarizes the inhibitory concentrations (IC50) of Penitrem A on different configurations of BK channels.

| Channel Subunit Composition | IC50 Value |

| α subunits only | 6.4 nM |

| α and β1 subunits | 64.4 nM |

This table presents the half-maximal inhibitory concentration (IC50) of Penitrem A on BK channels with different subunit compositions.

Exploration of Other Neuroreceptor Targets

The specificity of Penitrem A for BK channels has been a central point of research. rndsystems.comtocris.com Scientific literature highlights its high selectivity, noting a lack of effect on several other ion channels, including certain voltage-gated potassium channels. rndsystems.comtocris.com This suggests a targeted mechanism of action primarily centered on the modulation of BK channel activity.

Intracellular Signaling Pathway Modulation

Activation of STAT1 Pathway

The Signal Transducer and Activator of Transcription 1 (STAT1) protein is a key component of multiple immune system signaling pathways. medlineplus.govuniprot.org Upon activation by signals like interferons, STAT1 is phosphorylated, forms dimers, and translocates to the nucleus to regulate gene expression. uniprot.orgnih.gov This pathway is crucial for defending against viral and bacterial pathogens. medlineplus.govuniprot.org The activation of the JAK-STAT pathway, which includes STAT1, can be initiated by various cytokines and is involved in processes like immunity, cell division, and inflammation. wikipedia.orgfrontiersin.org

Suppression of Wnt/β-catenin Pathway in Cellular Models

The Wnt/β-catenin signaling pathway is fundamental in cell proliferation, and its dysregulation is often implicated in diseases like cancer. bmbreports.orgmdpi.com In the canonical pathway, the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus leads to the activation of target genes. mdpi.com Several studies have explored the therapeutic potential of suppressing this pathway in cancer cells. nih.govfrontiersin.orgnih.gov For instance, the small molecule KYA1797K has been shown to decrease the levels of β-catenin and suppress the migration and invasion of pancreatic cancer cells. nih.gov Similarly, natural compounds like piperine (B192125) and curcumin (B1669340) have demonstrated anti-cancer effects by inhibiting the Wnt/β-catenin pathway in colorectal cancer cells. frontiersin.orgnih.gov

Effects on Other Cellular Signaling Cascades

Penitremone-A is a member of the penitrem family of indole-diterpene mycotoxins. psu.edu While the primary molecular target of the closely related and well-studied Penitrem A is the large-conductance calcium-activated potassium (BK) channel, its effects can indirectly influence other cellular signaling cascades. researchgate.netfrontiersin.org The modulation of BK channels, which are key regulators of neuronal excitability and neurotransmitter release, can lead to downstream effects on various signaling pathways. frontiersin.orgsbdrugdiscovery.com

The inhibition of BK channels by compounds like Penitrem A leads to membrane depolarization. This alteration in membrane potential can influence voltage-gated ion channels and affect intracellular calcium concentrations, a ubiquitous second messenger that modulates numerous signaling pathways. nih.govnih.gov Intracellular signaling pathways connect the cell surface to the nucleus, often leading to changes in gene expression in response to external stimuli. nih.gov These pathways involve a chain of reactions that transmit signals from the cell surface to various intracellular targets. nih.gov

Signal transduction pathways often involve second messengers, enzymes, and activated proteins that interact in a cascade. pressbooks.pub A key element in many of these cascades is the phosphorylation of molecules by kinases. pressbooks.pub The alteration of ion flow due to BK channel blockade can trigger these cascades, although specific pathways directly modulated by this compound itself are not extensively detailed in current literature. The complexity of these signaling networks means that a primary effect on an ion channel can be amplified and propagated through multiple downstream pathways. pressbooks.pubwikipedia.org

Molecular Basis of Tremor-Inducing Biological Activities

The tremor-inducing, or tremorgenic, activity of this compound and related compounds is primarily attributed to their potent and selective antagonism of large-conductance Ca2+-activated potassium channels, commonly known as BK channels or Maxi-K channels. researchgate.netfrontiersin.orgresearchgate.net These channels are critical in regulating neuronal excitability by contributing to the afterhyperpolarization phase of an action potential and modulating neurotransmitter release. frontiersin.orgepfl.ch

The molecular mechanism underlying the tremors involves the following key steps:

Inhibition of BK Channels : Penitrem-type mycotoxins act as antagonists at BK channels in the brain. researchgate.net By blocking these channels, they prevent the efflux of potassium ions (K+), which would normally help to repolarize the neuron and terminate a period of high firing frequency. sbdrugdiscovery.comnih.gov This inhibition leads to a state of neuronal hyperexcitability.

Disruption of GABAergic Neurotransmission : The cerebellum is a key area for motor control, and its function relies heavily on the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). The blockade of BK channels is thought to impair GABAergic neurotransmission within the cerebellum. researchgate.net This disruption of inhibitory signaling contributes significantly to the loss of coordinated motor control, manifesting as tremors and ataxia. researchgate.net

Increased Neurotransmitter Release : At the presynaptic terminal, BK channels act as a negative feedback mechanism to limit neurotransmitter release. frontiersin.orgepfl.ch Their inhibition by penitrem compounds leads to prolonged depolarization of the presynaptic terminal. This sustained depolarization results in excessive and uncontrolled release of neurotransmitters, disrupting normal synaptic communication and contributing to the tremorgenic effects. wikipedia.orgbritannica.com The process of neurotransmitter release is tightly regulated and involves the fusion of synaptic vesicles with the presynaptic membrane, a process highly sensitive to ion concentrations and membrane potential. nih.govyoutube.com

The principal metabolite, Penitremone A, is an isomer of Penitrem E and has been shown to be similarly tremorgenic. psu.eduopenmedicinalchemistryjournal.com The molecular structure of these compounds is key to their biological activity.

Table 1: Molecular Targets and Effects of Related Penitrem Mycotoxins

| Molecular Target | Effect of Antagonism | Consequence | Reference |

| Large-conductance Ca2+-activated K+ channels (BK channels) | Inhibition of K+ efflux | Neuronal hyperexcitability, prolonged action potentials | researchgate.netfrontiersin.org |

| GABAergic Synapses | Impaired inhibitory neurotransmission | Loss of motor coordination, tremors | researchgate.net |

| Presynaptic Terminals | Increased neurotransmitter release | Disrupted synaptic signaling | frontiersin.orgepfl.ch |

Cellular and Subcellular Biological Activities of Penitremone a

Effects on Neuronal Cell Functionality and Networks

Penitremone-A is a neurotoxin that readily crosses the blood-brain barrier and affects the central nervous system. wikipedia.orgresearchgate.netmdpi.com Its activity leads to observable neurological symptoms, which are underpinned by direct actions on neuronal ion channels and neurotransmitter systems. wikipedia.orgukvetcompanionanimal.com Studies have shown that the toxin can cause dose-dependent damage to cerebellar neurons, including Purkinje, granule, basket, and stellate cells. mdpi.comnih.gov

In Vitro Studies on Neuronal Excitability

The principal effect of this compound on neuronal excitability stems from its role as a potent antagonist of BK channels. toku-e.comukvetcompanionanimal.comresearchgate.net These channels are critical in regulating the firing patterns and repolarization of neurons. By blocking BK channels, this compound can increase the duration of action potentials, thereby enhancing neuronal excitability. ukvetcompanionanimal.com This blockade prevents the potassium efflux that normally helps to repolarize the cell membrane after an action potential, leading to a state of hyperexcitability.

In-vitro electrophysiological studies have characterized the inhibitory concentration of this compound on cloned BK channels expressed in HEK 293 cells. The IC₅₀ value, which represents the concentration required to inhibit 50% of the channel's activity, was found to differ depending on the subunit composition of the channel. nih.govtocris.com

Table 1: Inhibitory Concentration (IC₅₀) of this compound on BK Channels

| Channel Subunit Composition | IC₅₀ Value (nM) | Reference |

|---|---|---|

| α subunits only | 6.4 | nih.gov, tocris.com |

| α + β1 subunits | 64.4 | nih.gov, tocris.com |

Furthermore, this compound has been shown to inhibit the high-affinity uptake of GABA and glutamate (B1630785) into cerebellar synaptosomes, with IC₅₀ values of 20 µM and 47 µM, respectively. researchgate.netnih.gov This inhibition of neurotransmitter uptake can further contribute to altered neuronal excitability.

Impact on Neurotransmitter Release Mechanisms

This compound significantly disrupts the normal mechanisms of neurotransmitter release. biosynth.commdpi.com It has been shown to increase the spontaneous, non-stimulus-evoked release of several key neurotransmitters from cerebrocortical synaptosomes. wikipedia.orgmedchemexpress.comnih.govoup.com This effect is a direct consequence of its interference with presynaptic nerve terminals. researchgate.net

Studies using synaptosomes from rat and sheep have quantified this effect, demonstrating a substantial increase in the basal release of both excitatory and inhibitory amino acid neurotransmitters. mdpi.comnih.govoup.com This imbalanced signaling is a key factor in the neurotoxic syndromes associated with this compound. wikipedia.org In contrast, the toxin was found to reduce the stimulated release of some neurotransmitters. nih.gov

Table 2: Effect of this compound on Spontaneous Neurotransmitter Release from Cerebrocortical Synaptosomes

| Neurotransmitter | Tissue Source | Percentage Increase in Spontaneous Release | Reference |

|---|---|---|---|

| Glutamate | Rat | 213% | nih.gov |

| Aspartate | Rat | 277% | nih.gov |

| GABA | Rat | 455% | nih.gov |

| Glutamate | Sheep Corpus Striatum | 62% | nih.gov |

| Aspartate | Sheep Corpus Striatum | 68% | nih.gov |

| GABA | Sheep Corpus Striatum | 100% | nih.gov |

Influence on Neuronal Network Activity in Culture

In studies of hippocampal slices, however, this compound at a concentration of 0.2 μM was found to have no effect on cholinergically induced gamma oscillations, a type of synchronized network activity associated with cognitive functions. frontiersin.org This suggests that its influence on network dynamics can be specific to the type of network and the neurochemical system involved. The toxin's ability to induce extensive, dose-dependent loss of Purkinje cells and affect other cerebellar neurons highlights its capacity to cause profound and lasting damage to established neural circuits. mdpi.comnih.gov

Antiproliferative and Antimigratory Activities in Cancer Cell Lines

Beyond its neurotoxic properties, this compound has demonstrated significant anticancer activities in various malignant cell models. medchemexpress.comresearchgate.net This activity is also linked to its function as a BK channel antagonist, as these channels have been implicated in cancer cell proliferation and invasion. researchgate.netmdpi.com Penitrem-type indole (B1671886) diterpenoids have been shown to suppress the proliferation, migration, and invasion of human breast cancer cells. researchgate.net

In Vitro Inhibition of Cancer Cell Proliferation

This compound exhibits antiproliferative effects against multiple types of cancer cells, including breast cancer and glioma. researchgate.netaacrjournals.org In breast cancer cells, it has been shown to induce cell cycle arrest at the G1 phase and promote the upregulation of the cell cycle inhibitor protein p27. researchgate.netmdpi.comresearchgate.net Studies have reported its efficacy in inhibiting the growth of various breast cancer cell lines, with specific IC₅₀ values determined. researchgate.netmdpi.com

While this compound also reduced the proliferation of glioma cell lines (U251 and U87), these effects were observed at concentrations significantly higher than those needed to block BK channels, suggesting potential off-target effects in this context. plos.org

Table 3: Antiproliferative Activity of this compound on Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| BT-474 | Breast Cancer | 10.3 | mdpi.com |

| MDA-MB-231 | Breast Cancer | Not specified, but effective | researchgate.net |

| SK-BR-3 | Breast Cancer | Not specified, but effective | researchgate.net |

| U251 | Glioblastoma | >10 µM | plos.org |

Effects on Cell Migration and Invasion in Malignant Cell Models

This compound has demonstrated the ability to inhibit the migration and invasion of cancer cells, which are key processes in metastasis. nih.govmedchemexpress.com This has been observed in models of breast cancer and glioblastoma. nih.govnih.gov The mechanism for these effects has been associated with the suppression of the Wnt/β-catenin pathway in breast cancer cells. nih.gov

In glioblastoma cells, the role of BK channel inhibition in migration is supported by findings that pharmacological inhibitors, including this compound, can reduce cell migration. nih.gov Furthermore, this compound was shown to abolish the ability of glioblastoma initiating cells (GICs) to form gliospheres in vitro, a measure of their self-renewal and tumorigenic potential. aacrjournals.org In an in vivo mouse model of human glioblastoma, treatment with this compound resulted in a significant increase in survival. aacrjournals.org

Insecticidal Activities and Ecological Relevance

This compound, along with other related penitrem compounds, exhibits notable insecticidal properties. nih.govresearchgate.net Research has demonstrated the convulsive and insecticidal effects of penitrems A, B, C, and D against certain insect species. nih.gov The insecticidal activity appears to be linked to specific structural features of the molecules.

Notably, chlorinated penitrems have been observed to possess the highest insecticidal activity. nih.govresearchgate.net This suggests that the presence of a chlorine atom is a significant contributor to the mortality of insects. Furthermore, the epoxy group within the penitrem structure is thought to influence delayed toxicity in insects. nih.govresearchgate.net These findings highlight the importance of specific chemical moieties in dictating the biological activity of these mycotoxins.

The production of this compound by fungi such as Penicillium crustosum and its presence in various environments underscores its ecological relevance. The insecticidal properties of these compounds may play a role in the interactions between the fungus and its surrounding ecosystem, potentially offering a defense mechanism against fungivorous insects. The contamination of food sources with these mycotoxins also raises concerns for human and animal health, as ingestion can lead to tremorgenic syndromes. nih.gov

Biotransformation and Metabolism in Research Models

Biotransformation is the process by which living organisms chemically modify compounds, a critical aspect of understanding a substance's fate within the body. qps.comopenaccessjournals.com For compounds like this compound, studying its biotransformation provides insights into its potential toxicity, metabolic pathways, and how it is eliminated. nih.govnih.gov These studies are often conducted using in vitro models, which allow for the identification of metabolites in a controlled environment. nuvisan.comnih.gov

In Vitro Metabolite Identification

The initial step in understanding the metabolism of this compound involves identifying its metabolites produced in laboratory settings. nih.gov In vitro systems, such as liver microsomes or hepatocytes from various species, are commonly used to simulate the metabolic processes that occur in the body. nuvisan.comjefferson.edu These systems contain the enzymes responsible for metabolizing foreign compounds (xenobiotics). openaccessjournals.com

By incubating this compound with these in vitro models, researchers can generate and then identify the resulting metabolites. jefferson.edu Analytical techniques, primarily liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), are indispensable for separating and elucidating the structures of these metabolites. nih.gov This process helps in creating a metabolic map of the parent compound, which is crucial for predicting its behavior in a living organism. nih.gov The identification of metabolites is a key component of preclinical drug development and safety assessment. wuxiapptec.com

Exploration of Phase I Oxidation Products

Phase I metabolism typically involves the introduction or unmasking of functional groups on a molecule, often through oxidation, reduction, or hydrolysis. wikipedia.orgslideshare.net These reactions generally make the compound more polar, preparing it for subsequent Phase II conjugation reactions and eventual excretion. wikipedia.orglabce.com The cytochrome P450 (CYP) family of enzymes, primarily located in the liver, plays a major role in Phase I oxidation. unl.eduneu.edu.tr

For this compound, the exploration of Phase I oxidation products would focus on identifying modifications such as hydroxylation (the addition of a hydroxyl group), demethylation, or the formation of epoxides. labce.com These oxidative reactions can significantly alter the biological activity of the parent compound, sometimes leading to detoxification, or in some cases, bioactivation to a more toxic form. wikipedia.org Understanding the specific sites on the this compound molecule that are susceptible to oxidation is critical for predicting its metabolic fate and potential toxicological profile. chemrxiv.org

Structure Activity Relationships Sar and Analogue Investigations

Significance of Functional Groups for Biological Activities

A key structural feature of penitremone A is the carbonyl group located at the C-10 position. psu.edursc.orgrsc.org Studies have demonstrated the critical importance of this functional group for the compound's tremorgenic activity. mdpi.compsu.edursc.org Reduction of the C-10 carbonyl group in both penitremone A and penitremone B using sodium borohydride (B1222165) resulted in a loss of tremorgenic activity at the tested doses. mdpi.compsu.edursc.org This finding strongly indicates that the presence of the ketone at this position is a key requirement for inducing tremors. The electron-withdrawing nature and the specific geometry of the carbonyl group likely play a pivotal role in the interaction with the molecular target responsible for the tremorgenic effects.

The large-conductance Ca2+-activated potassium (BK) channels are significant targets for indole (B1671886) diterpenes. mdpi.comsemanticscholar.org The oxidation state of the penitremone skeleton, particularly at positions C-10 and C-11, influences the compound's interaction with these channels. Penitremones are characterized as 10-keto, 11,33-dihydro-variants of the penitrem skeleton. psu.edursc.orgrsc.org The modulation of BK channel activity is a complex process that can be influenced by the oxidation of the channel protein itself, as well as by the binding of ligands like penitremone A. nih.govnih.gov While direct studies detailing the specific influence of the C-10 and C-11 oxidation status of penitremone A on BK channel activity are not extensively available, the known sensitivity of BK channels to oxidative modulation suggests that the redox properties of the penitremone core are significant. nih.govnih.gov

The hydroxyl group at the C-25 position is another crucial determinant of the biological activity of penitrem-type compounds. mdpi.com Research has indicated that the C-25 hydroxyl group is important for the in vitro activity of penitrems. mdpi.com The spatial orientation of this hydroxyl group can significantly affect binding to biological receptors and subsequent cellular responses. nih.gov Modifications to this group, such as esterification or removal, can lead to substantial changes in biological activity, highlighting its role in the pharmacophore of these molecules.

Comparative Analysis with Penitremone-A Derivatives and Analogues

The penitremone family consists of several members, including penitremones A, B, and C, which are 10-keto, 11,33-dihydro-variants of the penitrem carbon skeleton. psu.edursc.orgrsc.org Penitremone A is an isomer of penitrem E and exhibits similar tremorgenic potency. psu.edursc.org

Comparative studies of penitremones and other penitrem analogues have revealed important structural determinants for their biological effects. For instance, the presence of a chlorine atom at the C-6 position, as seen in penitrem A, can enhance its activity compared to non-chlorinated analogues like penitrem E. mdpi.com However, the tremorgenicity is not solely dependent on the type of halogen present. mdpi.com

The following table summarizes the key structural differences and reported activities of some penitremones and related compounds:

| Compound | Key Structural Features | Reported Activity |

| Penitremone A | C-10 ketone, 11,33-dihydro, Cl at C-6 | Tremorgenic psu.edursc.org |

| Penitremone B | C-10 ketone, 11,33-dihydro, no Cl at C-6 | Reduction of C-10 carbonyl leads to loss of tremorgenic activity mdpi.compsu.edursc.org |

| Penitremone C | 11,33-dihydropenitrem-10-one, lacks the epoxide ring of Penitremone A | Characterized as a 10-keto, 11,33-dihydro-variant of the penitrem skeleton psu.edursc.org |

| Penitrem A | C-10 hydroxyl, epoxide ring, Cl at C-6 | Potent tremorgen mdpi.comresearchgate.net |

| Penitrem E | C-10 hydroxyl, epoxide ring, no Cl at C-6 | Isomer of Penitremone A, also tremorgenic psu.edursc.org |

These comparative analyses underscore the intricate relationship between the fine chemical details of the penitremone structure and their resulting biological activities.

Penitrem A-F Series and Activity Variations

The penitrem A-F series of mycotoxins, all produced by Penicillium crustosum, share a common molecular skeleton but possess key structural differences that modulate their biological effects. nih.gov These differences include the presence or absence of a chlorine atom, a hydroxyl group, and variations in the tetrahydropyran (B127337) ring. nih.gov

Penitrems A, C, and F are chlorinated, a feature that significantly enhances their insecticidal properties. nih.govresearchgate.net In contrast, penitrem E is the dechloro analogue of penitrem A and exhibits approximately one-third of the tremorgenic activity in mice, highlighting the role of the chlorine atom in potency. asm.org Penitrems A and E also feature a hydroxyl group at position C-15. nih.gov

Another key variation is found in the tetrahydropyran ring, where most penitrems in this series have an epoxide group at the C-23 and C-24 positions. Penitrems C and D are exceptions, featuring a double bond instead. nih.gov The epoxy group is believed to contribute to delayed insecticidal toxicity, while the chlorine atom is associated with acute mortality. researchgate.net Studies on the relative insecticidal toxicity against the Mediterranean fruit fly (Ceratitis capitata) and the large milkweed bug (Oncopeltus fasciatus) have established a general activity ranking. researchgate.net

Table 1: Structural Features and Relative Insecticidal Activity of the Penitrem A-F Series

| Compound | Chlorinated | C-15 Hydroxyl | C-23/C-24 Feature | Relative Insecticidal Toxicity Order |

|---|---|---|---|---|

| Penitrem A | Yes | Yes | Epoxide | 1 (Highest) |

| Penitrem B | No | No | Epoxide | 4 |

| Penitrem C | Yes | No | Double Bond | 3 |

| Penitrem D | No | No | Double Bond | 5 (Lowest) |

| Penitrem E | No | Yes | Epoxide | Not ranked in this series |

| Penitrem F | Yes | No | Epoxide | 2 |

Data sourced from multiple studies. researchgate.net

In addition to insecticidal action, penitrems A-F have demonstrated anti-proliferative, anti-migratory, and anti-invasive effects in studies on mammary cancer cells. nih.gov

Thomitrems A and E: Comparative Biological Profiles

Thomitrems are structurally related analogues of penitrems that lack the C-16 to C-18 ether linkage found in the main penitrem skeleton; instead, they possess an unsaturated bond between C-18 and C-19. nih.govnih.gov This structural modification has a profound impact on their biological activity, particularly their tremorgenicity.

A comparative study in mice revealed a significant difference in potency between penitrem A and the thomitrems. nih.govresearchgate.net Thomitrem A was found to be approximately 16 times less tremorgenic than penitrem A. nih.gov Thomitrem E, which is the dechloro-analogue of thomitrem A, was found to be non-tremorgenic at the highest tested concentrations. nih.govresearchgate.net This indicates that the rigid, cage-like structure provided by the ether linkage in penitrem A is critical for potent tremorgenic activity.

Table 2: Comparative Tremorgenicity of Penitrem A, Thomitrem A, and Thomitrem E

| Compound | Key Structural Feature | Relative Tremorgenic Activity |

|---|---|---|

| Penitrem A | Contains C-16-C-18 ether linkage; Chlorinated | High |

| Thomitrem A | Lacks C-16-C-18 ether linkage; Chlorinated | Low (16x less potent than Penitrem A) |

| Thomitrem E | Lacks C-16-C-18 ether linkage; Not chlorinated | Non-tremorgenic |

Data sourced from studies in mice. nih.govresearchgate.net

Structurally Related Indole Diterpenes (e.g., Paxilline (B40905), Lolitrems, Terpendoles)

The biological activity of penitrem A can be further understood by comparing it to other structurally related indole diterpenes.

Paxilline : Considered a biosynthetic precursor to the penitrems, paxilline induces tremors and is a potent inhibitor of the high-conductance Ca2+-activated K+ (BK) channels. mdpi.com However, it is generally less toxic and produces shorter, less intense tremors in mice compared to penitrem A. mdpi.comsemanticscholar.org

Lolitrems : These compounds, such as lolitrem B, are known for causing "ryegrass staggers" in livestock. mdpi.com They are highly complex and potent tremorgens. SAR studies suggest that the presence of the "I ring" and the specific stereochemistry of the A/B rings are necessary for the prolonged and potent tremorgenic effects characteristic of lolitrem B, which are more pronounced than those of paxilline. semanticscholar.org

Terpendoles : This is another group of related indole diterpenes. Terpendole C is known to be tremorgenic. acs.org However, the addition of a hydroxyl group can significantly alter this activity. For instance, terpendole M, which is 14α-hydroxyterpendole C, is substantially less tremorgenic than terpendole C. acs.org This demonstrates that even small oxidative modifications can dramatically reduce the neurotoxic activity within this class of compounds.

These comparisons suggest that while the core indole diterpene structure is responsible for the general class of activity (e.g., BK channel inhibition), specific modifications like the cage-like ether linkage in penitrems, the A/B/I ring systems in lolitrems, and hydroxylation patterns in terpendoles fine-tune the potency and duration of the toxic effects. mdpi.comsemanticscholar.org

Impact of Chlorination on Penitrem Activities

The chlorination at the C-6 position of the indole ring is a key structural feature that significantly influences the biological activity of penitrems. nih.gov

As noted previously, chlorinated penitrems (A, C, and F) consistently show the highest acute insecticidal toxicity. nih.govresearchgate.net The chlorine atom is considered a crucial element for the lethality of these compounds against insects. researchgate.net

In terms of tremorgenicity, the comparison between penitrem A and its non-chlorinated counterpart, penitrem E, shows that the absence of chlorine reduces potency, with penitrem E being only about one-third as active. asm.org This suggests that while not absolutely essential for the tremorgenic effect, the chlorine atom acts as a potency-enhancing feature.

Furthermore, studies on cancer cell lines have indicated that chlorination can increase cytotoxic activity. Chlorinated derivatives showed stronger activity against HL-60 and A549 cell lines compared to their chlorine-free counterparts. mdpi.com When comparing penitrem A and penitrem E in an anti-invasive cell assay, penitrem A showed the highest activity, suggesting that the chlorine at C-6 and the hydroxyl at C-15 are both important for this specific biological effect. mdpi.com

Computational and Cheminformatic Approaches to SAR

Computational methods are increasingly used to understand the complex structure-activity relationships of natural products like penitrem A. These in silico approaches, including 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling and molecular docking, provide insights into how these molecules interact with their biological targets. mdpi.comresearchgate.net

For penitrem A, a primary target is the large-conductance calcium-activated potassium (BK) channel. hellobio.com Molecular docking studies have been used to model the binding of penitrem A to this channel. researchgate.net These studies have shown that in silico binding affinity at the BK channel correlates with the experimentally observed antiproliferative activities of penitrem analogues. researchgate.net

Key interactions predicted by these models include:

A hydrogen bond between the C-15 hydroxyl group of penitrem A and the amino acid residue Asp367 of the BK channel. researchgate.net

Hydrogen bonding interactions involving the C-25 hydroxyl group with residues Asp895 and Asp897 at the channel's "Ca²⁺ bowel" binding site. researchgate.net

These computational models help visualize and quantify the interactions that drive biological activity. By creating pharmacophore models, which map the essential 3D arrangement of chemical features required for activity, researchers can predict the potential of new or modified compounds. japsonline.com Such approaches are valuable for guiding the synthesis of novel analogues with potentially improved activity or reduced toxicity, separating desired effects (like anticancer activity) from undesired ones (like tremorgenicity). researchgate.netnih.gov

Advanced Analytical Methodologies for Penitremone a Research

Extraction and Sample Preparation Techniques for Complex Matrices

The initial and critical step in the analysis of Penitremone-A from complex samples, such as food, feed, and biological tissues, is the efficient extraction and cleanup of the analyte. nih.govnih.gov The complexity of these matrices, characterized by a high variability in composition and the presence of interfering compounds, requires robust sample preparation protocols. numberanalytics.com

A common approach involves solvent extraction, often with acetonitrile-water mixtures, followed by a defatting step with hexane (B92381) to remove lipids that can interfere with subsequent analysis. nih.gov For solid and semi-solid samples like fruits, vegetables, and tissues, homogenization is a prerequisite to ensure that the analytical sample is representative of the whole. biotage.com Techniques such as quartering can be employed for large or asymmetrical food items to obtain a representative subsample. fao.org

Solid-phase extraction (SPE) is a widely used cleanup technique that can isolate entire classes of compounds from a sample, enabling trace analysis by concentrating the analyte. lcms.cz For instance, a method for the analysis of this compound and another mycotoxin, roquefortine C, in serum and urine samples utilized methylene (B1212753) chloride for extraction. researchgate.net The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is another popular sample preparation technique for complex food matrices due to its speed and simplicity. lcms.cz

Advanced extraction methodologies like microwave-assisted extraction (MAE) have also been explored to improve extraction efficiency, reduce solvent consumption, and shorten processing times, particularly for challenging matrices. numberanalytics.com The choice of solvent is critical in MAE, with solvents having high dielectric constants being preferred to enhance microwave absorption. numberanalytics.com

The following table summarizes various sample preparation techniques used for this compound analysis in different matrices.

| Matrix | Extraction/Cleanup Technique | Reference |

| Food and Feed | Acetonitrile-water extraction, hexane defatting | nih.gov |

| Serum and Urine | Methylene chloride extraction | researchgate.net |

| Various Foods | QuEChERS | lcms.cz |

| Complex Matrices | Microwave-Assisted Extraction (MAE) | numberanalytics.com |

| Biological Samples | Solid-Phase Extraction (SPE) | lcms.cz |

Chromatographic Separation Methods

Following extraction and sample preparation, chromatographic techniques are employed to separate this compound from other co-extracted compounds before detection.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of mycotoxins, including this compound. nih.govveterinaryevidence.org HPLC separates compounds based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a solvent or solvent mixture). thermofisher.com Reversed-phase HPLC (RP-HPLC), which utilizes a nonpolar stationary phase and a polar mobile phase, is commonly used for this compound separation. nih.gov

The choice of the stationary phase, typically silica-based particles, and the mobile phase composition are critical for achieving good separation. nih.gov HPLC methods can be run in either isocratic mode, with a constant mobile phase composition, or gradient mode, where the mobile phase composition is changed during the analysis to optimize separation. thermofisher.com For the analysis of multiple Penicillium mycotoxins, including this compound, HPLC methods have been developed and validated. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, sensitivity, and speed of analysis. ijsrtjournal.com UPLC systems utilize columns packed with smaller particles (typically sub-2 µm) and can operate at much higher pressures than HPLC systems. ijsrtjournal.com This results in sharper and narrower peaks, allowing for better separation of complex mixtures and reduced analysis times. nih.gov

The enhanced resolving power of UPLC is particularly beneficial for separating isobaric compounds, which have the same mass but different structures. waters.com In the context of this compound research, UPLC can provide more efficient separation from matrix components and other mycotoxins, leading to more accurate quantification. ijsrtjournal.comcreative-proteomics.com

A comparison of key features of HPLC and UPLC is presented in the table below. researchgate.net

| Characteristic | HPLC | UPLC |

| Particle Size | 3 to 5 µm | Less than 2 µm |

| Maximum Backpressure | 300-400 bars | up to 1000 bars |

| Column Dimensions | e.g., 150 X 3.2 mm | e.g., 50 X 2.1 mm |

| Flow Rate | e.g., 3.0 ml/min | e.g., 0.6 ml/min |

| Total Run Time | ~10 min | < 5 min |

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is the primary detection method coupled with liquid chromatography for the sensitive and specific analysis of this compound. nih.gov

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for the determination of this compound in diverse and complex samples like food, feed, and biological fluids. nih.govveterinaryevidence.org After chromatographic separation, the analyte is ionized, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. creative-proteomics.com

For this compound analysis, atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization techniques. nih.govaosis.co.za Tandem mass spectrometry (MS/MS), often performed on triple quadrupole or linear ion trap instruments, provides enhanced selectivity and sensitivity. nih.govperkinelmer.com In MS/MS, a specific precursor ion of this compound is selected and fragmented, and the resulting product ions are detected, allowing for unambiguous identification and quantification. nih.gov LC-MS/MS methods have achieved low limits of detection for this compound in various matrices, such as 5 ng/g in food and feed samples. nih.gov

The following table provides examples of LC-MS parameters used in this compound analysis.

| Parameter | Value/Technique | Reference |

| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | nih.gov |

| Mass Analyzer | Triple Quadrupole or Linear Ion Trap | nih.gov |

| Detection Mode | Selected Reaction Monitoring (SRM) in MS/MS | nih.gov |

| Limit of Detection | 5 ng/g in food/feed | nih.gov |

| Limit of Detection | 0.7 µg/kg in cheese | nih.gov |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for the identification and characterization of unknown compounds, such as metabolites of this compound. nih.gov HRMS instruments, like time-of-flight (TOF) and orbital trap mass spectrometers, can distinguish between molecules with very similar masses, aiding in the determination of their elemental composition. evotec.com

In a study on the in vitro biotransformation of this compound in dog liver microsomes, liquid chromatography coupled to HRMS was used to provisionally identify eleven phase I metabolites. nih.gov These were characterized as various oxidation products. nih.gov The high mass accuracy of HRMS, often better than 2 ppm, increases the confidence in the structural assignment of these metabolites. nih.gov This capability is crucial for understanding the metabolic fate of this compound in biological systems. evotec.com

Tandem Mass Spectrometry (MS/MS) for Enhanced Specificity

Tandem mass spectrometry (MS/MS) is a powerful analytical technique that provides high specificity and sensitivity for the detection and quantification of analytes in complex mixtures. eag.comnih.gov The technique involves multiple stages of mass analysis, typically with a fragmentation step in between. cuny.edu In a typical setup, such as a triple quadrupole mass spectrometer, the first quadrupole (Q1) acts as a mass filter to select a specific ion, known as the precursor ion, which corresponds to the molecule of interest. eag.comnebiolab.com

This selected precursor ion is then directed into a collision cell (Q2), where it collides with an inert gas (like argon or nitrogen), causing it to fragment into smaller, characteristic product ions. eag.com The third quadrupole (Q3) then separates these product ions, and a specific product ion is monitored for detection. nebiolab.com This process, known as multiple reaction monitoring (MRM), significantly enhances selectivity because it is highly unlikely that another compound in the matrix will have the same precursor ion, product ion, and retention time as the target analyte. eag.comnebiolab.com

In the analysis of this compound, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been effectively utilized. For this compound, the protonated molecule [M+H]⁺ serves as the precursor ion. This ion is selected and then fragmented to produce characteristic product ions. Research has identified key fragmentation patterns useful for its specific detection.

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Ionization Mode |

|---|---|---|---|

| This compound | 584.3 | 196.1, 566.3 | Positive Electrospray (ESI+) |

The data in this table is compiled from research findings where MS/MS was used for the analysis of this compound. The transition from the precursor ion to a specific product ion provides the basis for highly selective quantification.

Method Validation Parameters in this compound Quantification Research

Analytical method validation is the process used to confirm that an analytical procedure is suitable for its intended purpose. sepscience.com It involves a series of experiments to establish the performance characteristics of the method, ensuring that it is reliable, reproducible, and accurate for the quantification of a specific analyte. For this compound, this is crucial for obtaining dependable data in research settings. The key validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). europa.eupharmanueva.com

Specificity and Selectivity

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. resolian.com Selectivity is a comparative term that describes the ability of a method to differentiate and quantify the analyte from other substances in the sample. resolian.com

In LC-MS/MS analysis of this compound, specificity is achieved through a combination of chromatographic separation and the mass spectrometric detection process. The liquid chromatography step separates this compound from other compounds based on its physicochemical properties and retention time on the column. The high specificity of tandem mass spectrometry, particularly using the Multiple Reaction Monitoring (MRM) mode, further ensures that only this compound is being measured. eag.comnebiolab.com The monitoring of a specific precursor-to-product ion transition for this compound provides a high degree of confidence that the signal is unique to the analyte, even in complex matrices like food and feed samples. researchgate.netnih.gov

Accuracy and Precision in Analytical Assays

Accuracy refers to the closeness of the test results obtained by the method to the true value. resolian.comelementlabsolutions.com It is often evaluated using recovery studies, where a known amount of the analyte is added to a blank matrix (spiking), and the percentage of the analyte recovered by the assay is calculated.

Precision is the measure of the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. elementlabsolutions.com It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): Precision within-laboratory variations, such as different days, different analysts, or different equipment.

For this compound, validation studies have demonstrated the accuracy and precision of LC-MS/MS methods.

| Matrix | Spiking Level (ng/g) | Mean Recovery (%) | Precision (RSD %) | Reference |

|---|---|---|---|---|

| Food Mixture | 10 | 99 - 108 | 23.1 | researchgate.net |

| Food Mixture | 1000 | 99 - 108 | 5.6 | researchgate.net |

This table presents data from a study validating an LC-MS/MS method for this compound in a food mixture. The high recovery percentages indicate good accuracy, while the RSD values demonstrate the method's precision at different concentration levels.

Detection and Quantification Limits

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. europa.eunih.gov The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eunih.gov These parameters define the sensitivity of the analytical method. They are often determined by analyzing samples with known low concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected (LOD) and quantified (LOQ).

| Analytical Method | Matrix | LOD (ng/g) | LOQ (ng/g) | Reference |

|---|---|---|---|---|

| LC-MS | Food Mixture | 10 | Not Reported | researchgate.net |

| LC-MS/MS | Food Mixture | 5 | Not Reported | researchgate.net |

This table shows the reported limits of detection for this compound using both single MS and tandem MS techniques. The lower LOD for LC-MS/MS highlights its superior sensitivity.

Linearity and Range of Analytical Procedures

Linearity is the ability of an analytical procedure to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. resolian.comelementlabsolutions.com The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. elementlabsolutions.com Linearity is typically evaluated by analyzing a series of standards at different concentrations and is often expressed by the correlation coefficient (R²) of the calibration curve.

| Analytical Method | Matrix | Linear Range (ng/g) | Correlation Coefficient (R²) | Reference |

|---|---|---|---|---|

| LC-MS/MS | Food Mixture | 10 - 1000 | Not explicitly stated, but linearity was found to be adequate. | researchgate.net |

The data indicates that the LC-MS/MS method for this compound provides a linear response over a wide concentration range, which is essential for accurate quantification of samples with varying contamination levels.

Robustness of Methods

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. elementlabsolutions.com It provides an indication of the method's reliability during normal usage. elementlabsolutions.com The robustness of an analytical procedure is evaluated by examining the effect that small changes in experimental parameters have on the analytical results. Examples of such variations in LC-MS/MS methods include changes in mobile phase composition, pH, flow rate, column temperature, and different instrument parameters. A robust method is one that is not significantly impacted by these minor variations, ensuring its transferability and reliability between different laboratories and over time. elementlabsolutions.comekb.eg While specific robustness studies for this compound analysis are not extensively detailed in readily available literature, it is a critical parameter that is typically assessed during method development and validation to ensure the reliability of the analytical data. ekb.eg

In Vitro Research Models for Studying Penitremone a

Cell-Based Assays for Mechanistic Investigations

Cell-based assays are fundamental tools for investigating the molecular and cellular effects of Penitremone-A. nuvisan.comevotec.comnih.govbmglabtech.com These assays allow for controlled experiments to dissect specific pathways and interactions.

Immortalized Cell Lines (e.g., Neuroblastoma, Cancer Cell Lines)

Immortalized cell lines, such as neuroblastoma and various cancer cell lines, provide a consistent and readily available system for studying the effects of this compound. nih.govnih.govplos.orgcytion.com Neuroblastoma cell lines, which are derived from neural crest tumors, are particularly relevant due to their neuronal characteristics. nih.govplos.org

These cell lines are utilized to investigate the compound's impact on cell viability, proliferation, and differentiation. mdpi.comresearchgate.net For instance, studies have explored the antiproliferative and anti-invasive activities of this compound in breast cancer cell lines. mdpi.comresearchgate.net Research has shown that this compound can induce G1 cell cycle arrest and upregulate the arrest protein p27 in breast cancer cells. mdpi.comresearchgate.net Furthermore, some neuroblastoma cell lines have been used to study chemoresistance and the expression of markers like CD133, which is associated with cancer stem-like cells. nih.gov

Specific neuroblastoma cell lines used in research include:

SK-N-FI and SK-N-Be(2): These lines have been used to study the effects of chemotherapeutic agents and the role of the p53 pathway in drug resistance. mdpi.com